1-(4-Methoxyphenyl)adamantane

Overview

Description

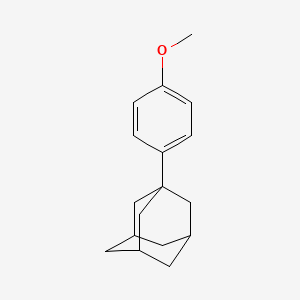

1-(4-Methoxyphenyl)adamantane is a chemical compound with the linear formula C17H22O . It has a molecular weight of 242.364 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as 1-(4-Methoxyphenyl)adamantane, involves various methods for their preparation . These methods include the development of novel methods for their preparation and polymerization reactions . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)adamantane consists of a linear formula C17H22O . The molecular weight of this compound is 242.364 .

Chemical Reactions Analysis

The chemical reactions involving 1-(4-Methoxyphenyl)adamantane are part of the broader field of adamantane chemistry . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxyphenyl)adamantane include a linear formula of C17H22O and a molecular weight of 242.364 .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including “1-(4-Methoxyphenyl)adamantane”, are crucial in the synthesis of unsaturated adamantane derivatives . These compounds are highly reactive, making them excellent starting materials for creating various functional adamantane derivatives .

Development of Monomers

The high reactivity of adamantane derivatives allows them to be used as starting materials for the synthesis of monomers . These monomers can then be used in the production of polymers .

Creation of Thermally Stable Fuels and Oils

Adamantane derivatives are used in the synthesis of thermally stable and high-energy fuels and oils . Their unique structure and properties make them ideal for these applications .

Production of Bioactive Compounds and Pharmaceuticals

Adamantane derivatives have been associated with antiviral activity against influenza A and HIV viruses . Therefore, “1-(4-Methoxyphenyl)adamantane” could potentially be used in the production of bioactive compounds and pharmaceuticals .

Synthesis of Higher Diamond-Like Bulky Polymers (Diamondoids)

Adamantane derivatives are used in the creation of higher diamond-like bulky polymers, also known as diamondoids . These materials have potential applications in various scientific and practical fields .

Crystallization Chaperone for Acyclic Molecules

“1-(4-Methoxyphenyl)adamantane” has been used as a crystallization chaperone for acyclic molecules . This application is particularly useful in elucidating the structure of natural products that are liquids at room temperature .

Steric Bulk, Lipophilicity, or Rigidity

The adamantane skeleton, including “1-(4-Methoxyphenyl)adamantane”, is often used as a building block when steric bulk, lipophilicity, or rigidity is required . This makes it a versatile compound in various scientific applications .

Chiral Compound Formation

Replacing one hydrogen atom at carbon 1 and one hydrogen atom at carbon 2 in the adamantane molecule with two substituents leads to the formation of compounds that are chiral . This property can be exploited in the synthesis of chiral compounds .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

Mechanism of Action

Target of Action

Adamantane derivatives are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

Adamantane derivatives are known for their potential in quantum-chemical calculations for investigating the electronic structure and elucidating the mechanisms for their chemical and catalytic transformations .

Biochemical Pathways

It’s known that adamantane derivatives can influence various synthesis and polymerization reactions .

Pharmacokinetics

It’s known that adamantane derivatives can be encapsulated in the crystal lattice of larger organic molecules, which may influence their bioavailability .

Result of Action

Adamantane derivatives are known for their high reactivity and potential use in the synthesis of various functional adamantane derivatives .

Action Environment

The action, efficacy, and stability of 1-(4-Methoxyphenyl)adamantane can be influenced by environmental factors such as temperature. For instance, a specific adamantane derivative was found to be a crystallization chaperone for acyclic molecules up to a certain molecular weight when the analyte was esterified and a two-step temperature protocol was used for crystallization .

properties

IUPAC Name |

1-(4-methoxyphenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O/c1-18-16-4-2-15(3-5-16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLXCCLBXVMRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)adamantane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate](/img/structure/B3330550.png)

![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)

![1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one](/img/structure/B3330622.png)